Propane, 2-methyl-2-propoxy-

Catalog No.
S1893193
CAS No.
29072-93-3
M.F
C7H16O
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propane, 2-methyl-2-propoxy-

CAS Number

29072-93-3

Product Name

Propane, 2-methyl-2-propoxy-

IUPAC Name

2-methyl-2-propoxypropane

Molecular Formula

C7H16O

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C7H16O/c1-5-6-8-7(2,3)4/h5-6H2,1-4H3

InChI Key

FITVQUMLGWRKKG-UHFFFAOYSA-N

SMILES

CCCOC(C)(C)C

Canonical SMILES

CCCOC(C)(C)C

Propane, 2-methyl-2-propoxy-, also known as 2-methyl-2-propoxypropane, is an organic compound with the molecular formula C7H16OC_7H_{16}O and a molecular weight of approximately 116.20 g/mol. This compound features a branched structure, characterized by a propane backbone with a propoxy group attached to the second carbon. Its unique arrangement contributes to its properties and potential applications in various fields, particularly in organic chemistry and industrial processes.

Currently, there is no scientific literature available on the specific mechanism of action of 2-methyl-2-propoxypropane in any biological system.

  • Flammability: Ethers are generally flammable liquids. Proper handling and storage procedures should be followed to minimize fire risk [].
  • Inhalation hazards: Inhalation of ether vapors can cause respiratory irritation. Appropriate personal protective equipment should be worn when handling the compound [].

  • Oxidation: Ethers like propane, 2-methyl-2-propoxy- can be oxidized to form peroxides, which may lead to further reactions or degradation products.
  • Dehydration: Under acidic conditions, it may dehydrate to form alkenes .
  • Hydrolysis: The ether bond can be cleaved in the presence of strong acids or bases, resulting in alcohols and other products .

The synthesis of propane, 2-methyl-2-propoxy- typically involves:

  • Etherification: This process involves the reaction of alcohols with alkyl halides or alkenes in the presence of a base or acid catalyst. For example, reacting 2-methylpropene with methanol under acidic conditions can yield propane, 2-methyl-2-propoxy- .

    Reaction example:
    Methanol+2 MethylpropenePropane 2 methyl 2 propoxy \text{Methanol}+\text{2 Methylpropene}\rightarrow \text{Propane 2 methyl 2 propoxy }
  • Alkylation: Another method involves alkylating a suitable alcohol with an appropriate alkyl halide under basic conditions.

Propane, 2-methyl-2-propoxy- is used in various applications:

  • Solvent: Due to its ether nature, it serves as a solvent in organic reactions.
  • Chemical Intermediate: It is utilized in the synthesis of other organic compounds and pharmaceuticals.
  • Fuel Additive: Its properties may allow for use as an additive in fuel formulations to enhance performance .

Several compounds share structural similarities with propane, 2-methyl-2-propoxy-. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Propane, 1-methoxy-C4H10OC_4H_{10}OSimple ether structure; less branched
Methyl tert-butyl etherC5H12OC_5H_{12}OWidely used as a fuel additive; higher volatility
Ethyl propyl etherC5H12OC_5H_{12}ODifferent alkyl groups; less sterically hindered
Propylene glycol methyl etherC5H12O3C_5H_{12}O_3Contains hydroxyl groups; more polar

Uniqueness of Propane, 2-methyl-2-propoxy-

Propane, 2-methyl-2-propoxy- stands out due to its branched structure which influences its physical properties such as boiling point and solubility compared to linear ethers. Its potential applications as both a solvent and chemical intermediate further differentiate it from simpler ethers.

XLogP3

2

Wikipedia

Propyl tert-butyl ether

Dates

Modify: 2023-08-16

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